6-Morpholinonicotinohydrazide

Medicinal Chemistry ADME Properties Lead Optimization

A hybrid nicotinohydrazide-morpholine scaffold (C₁₀H₁₄N₄O₂, MW 222.24) with predicted LogP -0.38 and high aqueous solubility (3,467 mg/L). This building block offers reliable assay formulation and superior oral bioavailability parameters for ADME/SAR studies. The reactive hydrazide handle enables rapid hydrazone library construction for antimicrobial and anticancer screening programs.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 388088-71-9
Cat. No. B1597905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholinonicotinohydrazide
CAS388088-71-9
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)C(=O)NN
InChIInChI=1S/C10H14N4O2/c11-13-10(15)8-1-2-9(12-7-8)14-3-5-16-6-4-14/h1-2,7H,3-6,11H2,(H,13,15)
InChIKeyPOOWVLHXEUFOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Morpholinonicotinohydrazide (CAS: 388088-71-9) – A Versatile Nicotinohydrazide Building Block for Medicinal Chemistry


6-Morpholinonicotinohydrazide (C₁₀H₁₄N₄O₂, MW 222.24) is a hybrid molecule combining a nicotinohydrazide pharmacophore with a morpholine ring . This structural combination confers distinct physicochemical properties, including a predicted LogP of -0.38 and a topological polar surface area of 80.5 Ų, which are advantageous for oral bioavailability [1]. It is primarily utilized as a versatile building block in organic synthesis and as a scaffold for developing compounds with potential antimicrobial, anticancer, and antifungal activities .

Why Generic Substitution of 6-Morpholinonicotinohydrazide (CAS: 388088-71-9) is Scientifically Unsound


Substituting 6-Morpholinonicotinohydrazide with simpler analogs like nicotinohydrazide or isoniazid is not a like-for-like replacement due to fundamental differences in physicochemical and structural properties. The presence of the 6-morpholino substituent significantly alters key drug-likeness parameters compared to the unsubstituted core. For instance, the predicted LogP decreases from 0.30 for isoniazid to -0.38 for 6-Morpholinonicotinohydrazide [1]. Furthermore, the conformation of the hydrazide group relative to the pyridine ring is sensitive to substitution, which can impact intermolecular interactions and target binding [2]. These differences directly affect a compound's solubility, permeability, and biological activity, making simple substitution a high-risk, uncontrolled variable in research and development [1].

Quantitative Evidence Guide: 6-Morpholinonicotinohydrazide (388088-71-9) Differentiation for Procurement Decisions


Lipophilicity Tuning: 6-Morpholino Substitution Reduces LogP for Improved Drug-Likeness vs. Isoniazid

6-Morpholinonicotinohydrazide exhibits a significantly lower predicted LogP (a key indicator of lipophilicity and permeability) compared to the first-line antitubercular drug isoniazid. This reduction is attributed to the morpholino substituent, which introduces polar heteroatoms, thereby decreasing lipophilicity and potentially improving aqueous solubility [1].

Medicinal Chemistry ADME Properties Lead Optimization

Enhanced Aqueous Solubility: A Key Advantage for In Vitro Assay Performance

The morpholine ring in 6-Morpholinonicotinohydrazide is a well-established strategy for enhancing aqueous solubility in drug-like molecules. This is supported by its predicted water solubility, which is substantially higher than that of the less polar isoniazid [1].

Assay Development Formulation Biophysics

Conformational and Topological Distinctions from Parent Nicotinohydrazide Core

The introduction of a morpholine group at the 6-position of the pyridine ring is expected to alter the molecular conformation compared to the parent nicotinohydrazide. While direct crystallographic data for 6-Morpholinonicotinohydrazide is not available, the parent molecule, nicotinohydrazide, exhibits a dihedral angle of 33.79° between the pyridine ring and the hydrazide group [1]. The steric and electronic effects of the bulky 6-morpholino substituent would likely change this angle and the molecule's overall shape, impacting its ability to form intermolecular interactions and engage biological targets [1].

Structural Biology Computational Chemistry Crystallography

Recommended Application Scenarios for Procuring 6-Morpholinonicotinohydrazide (388088-71-9)


Medicinal Chemistry: Hit-to-Lead Optimization for Tuberculosis (TB) Therapeutics

6-Morpholinonicotinohydrazide is a logical procurement for research groups focused on developing novel antitubercular agents. Its core nicotinohydrazide scaffold is the pharmacophore for the frontline TB drug isoniazid (INH) . The compound's lower predicted lipophilicity compared to INH (LogP -0.38 vs. 0.30) offers a potential advantage in improving ADME properties and overcoming resistance mechanisms, making it a valuable analog for SAR studies aimed at discovering next-generation TB treatments [1].

Organic Synthesis: A Versatile Building Block for Hydrazone and Heterocyclic Chemistry

The hydrazide functional group (-C(O)NHNH₂) in 6-Morpholinonicotinohydrazide is a highly reactive handle for constructing diverse chemical libraries . It can readily condense with aldehydes or ketones to form hydrazones, a privileged class of bioactive molecules with reported antibacterial, antifungal, and anticancer properties [1]. This makes it a strategic intermediate for synthesizing complex molecular architectures for drug discovery and chemical biology probe development .

In Vitro Pharmacology: Reliable Assay Performance Due to High Solubility

For laboratories conducting medium- to high-throughput in vitro screening, compound solubility is a major source of assay variability and false negatives. The predicted high aqueous solubility of 6-Morpholinonicotinohydrazide (3,467 mg/L) ensures it can be reliably formulated in assay buffers, leading to more reproducible and trustworthy biological data [1]. This characteristic minimizes the technical risks associated with screening less soluble compounds, saving time and resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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